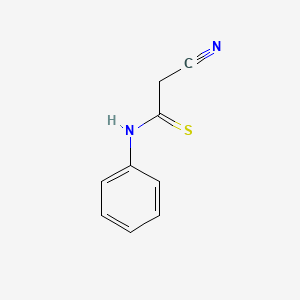

2-cyano-N-phenylethanethioamide

CAS No.: 53744-76-6

Cat. No.: VC14447787

Molecular Formula: C9H8N2S

Molecular Weight: 176.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53744-76-6 |

|---|---|

| Molecular Formula | C9H8N2S |

| Molecular Weight | 176.24 g/mol |

| IUPAC Name | 2-cyano-N-phenylethanethioamide |

| Standard InChI | InChI=1S/C9H8N2S/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |

| Standard InChI Key | HHYZGTJSYORMHK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)NC(=S)CC#N |

Introduction

Structural Analogy

The hypothesized structure of 2-cyano-N-phenylethanethioamide aligns with:

-

Thioacetamide backbone: A thioamide group (C(=S)NH) bonded to an ethyl chain.

-

Cyano substitution: A nitrile group (-CN) at the β-carbon.

-

N-phenyl group: An aryl substituent on the amide nitrogen.

This structure is akin to 2-cyano-N-substituted thioacetamides, which are synthesized via nucleophilic reactions (e.g., alkylation or condensation) involving cyanoacetic acid derivatives and isothiocyanates .

Synthetic Routes

For structurally related compounds (e.g., 2-cyano-N-phenylpropanethioamides):

-

Nucleophilic Addition: α-Bromo nitriles react with isothiocyanates in the presence of strong bases (e.g., NaHMDS) to form thioamide derivatives .

-

Catalytic Cyclization: Intramolecular Ullmann reactions of α-trisubstituted thioamides (e.g., 2-(2-bromoaryl)-2-cyano-N-phenylpropanethioamides) yield fused heterocycles like benzo[b]thiolanes under copper catalysis .

Cycloaddition and Heterocycle Formation

Thioamide derivatives with cyano groups participate in [2 + 2 + 2] cycloadditions with alkynes or diynes, forming nitrogen-containing heterocycles (e.g., pyridines, pyrazoles) . For example:

-

Pyrazole Synthesis: 2-Cyanothioacetamides react with hydrazines to form 3,5-diaminopyrazoles via nucleophilic attack on both cyano and thioamide groups .

-

Thiazolidinone Derivatives: Thioacetamides react with phenyl isothiocyanate to generate thiazolidinone intermediates, which undergo further functionalization .

Electrophilic Cyanation

Cyanothioamides serve as electrophilic cyanation agents in transition-metal-catalyzed reactions. For instance:

-

Rhodium-Catalyzed Cyanation: N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) facilitates electrophilic cyanation of aryl or alkenyl substrates under mild conditions .

-

Copper-Mediated Coupling: N-Heterocyclic carbene (NHC)-ligated Cu catalysts enable chemoselective ortho-cyanation of styrenes .

Physical and Spectroscopic Data

Below is a comparison of physical properties for structurally related thioamide derivatives:

Metal Complexation

Thioamide groups act as ligands for transition metals (e.g., Ru, Ni), forming complexes with potential biological activity . For example:

-

Ruthenium Complexes: [Ru(Tp)(dppe)(Cl-pcyd)] exhibits conjugation between the cyanamide and phenyl ring, influencing electronic properties .

-

Nickel Complexes: 4-Nitrophenylcyanamide derivatives show antimicrobial and cytotoxic potential .

Pharmaceutical Intermediates

Thioamides and cyano derivatives are precursors for bioactive molecules:

-

Anticancer Agents: Thiazolidinones and pyrazoles derived from cyanothioacetamides exhibit cytostatic properties .

-

Scaffold Diversification: Intramolecular S-arylation of propanethioamides generates benzo[b]thiolanes, which can be functionalized into indanones or cyclopentannulated products .

Challenges and Gaps

While the chemistry of 2-cyano-N-phenylpropanethioamides and thioacetamides is well-documented, direct data on 2-cyano-N-phenylethanethioamide remains elusive. Key gaps include:

-

Synthetic Routes: No reported methods for ethanethioamide derivatives with cyano and phenyl groups.

-

Reactivity Profile: Uncertainty about its participation in cycloadditions or metal-catalyzed reactions.

-

Biological Activity: No studies on its potential therapeutic or toxicological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume